Reactive violet 7
Description
Chemical Identity and Nomenclature
This compound is formally identified by the Chemical Abstracts Service registry number 12226-39-0, establishing its unique chemical identity within international chemical databases. The compound operates under multiple nomenclature systems, reflecting its diverse applications and international usage patterns. Within the Color Index system, it is designated as C.I. This compound, providing standardized identification for the textile and dyeing industries.
The compound is commercially recognized under several trade names, including Levafix Red Violet E-2BL, which represents one of its primary commercial formulations. This nomenclature diversity reflects the compound's broad commercial adoption across different manufacturers and regional markets. The Japanese Global database classifies the substance with the identifier J215.534F under the Nikkaji numbering system, demonstrating its recognition within Asian chemical regulatory frameworks.
According to chemical substance classification systems, this compound falls under the category of "undecided structure" compounds, indicating that while its reactive properties and applications are well-established, certain aspects of its molecular configuration may require further detailed characterization. This classification reflects the complex nature of reactive dye chemistry, where multiple structural variants may exist depending on manufacturing processes and specific formulation requirements.
The chemical belongs to the broader category of reactive dyes, which are characterized by their ability to form covalent bonds with substrate materials, particularly cellulosic fibers. This bonding mechanism distinguishes reactive dyes from other colorant classes that rely primarily on physical adsorption or weaker intermolecular forces for fiber attachment. The covalent bonding capability of this compound contributes to its superior colorfastness properties, making it particularly valuable for applications requiring long-lasting color retention under various environmental conditions.
Properties
CAS No. |
12226-39-0 |
|---|---|
Molecular Formula |
C25H27NO5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactive Violet 05 vs. Direct Violet 09 (C.I. Direct Violet 9)
| Property | Reactive Violet 05 | Direct Violet 09 |
|---|---|---|
| Chemical Class | Monoazo reactive dye | Bisazo direct dye |
| Molecular Weight | ~1,070 g/mol | ~960 g/mol (C.I. 27885) |
| Application | Covalent bonding to cellulose | Physical adsorption via van der Waals forces |
| Optimal Conditions | 60°C, pH 7, 30 min (with microwave) | 80°C, pH 7, 50 min (with microwave) |
| Color Strength (K/S) | 1.4974 (microwave-treated) | 13.938 (microwave-treated) |
| Colorfastness (ISO) | Wash: 4–5, Light: 6 | Wash: 3–4, Light: 5 |
| Environmental Impact | Low salt requirement (2 g/100 mL) | Higher salt demand (2 g/100 mL K₂SO₄) |
- Key Findings :
- RV05 achieves superior wash and light fastness due to covalent bonding, whereas DV09’s adsorption mechanism leads to lower fastness .
- DV09 exhibits higher color strength (K/S = 13.938) due to its larger molecular size, which enhances visible light absorption .
- Microwave treatment reduces dyeing time and energy by 30–50% for both dyes .
Reactive Violet 05 vs. Acid Violet 7 (C.I. Acid Violet 7)
| Property | Reactive Violet 05 | Acid Violet 7 |
|---|---|---|
| Chemical Class | Monoazo reactive dye | Monoazo acid dye |
| Application | Cotton, viscose | Wool, silk, nylon |
| Binding Mechanism | Covalent (cellulose) | Ionic (protonated amino groups) |
| Optimal pH | 7–11 (alkaline) | 2–4 (acidic) |
| Degradation Methods | Advanced oxidation (e.g., electro-Fenton) | Cavitation, UV/TiO₂ photocatalysis |
| Environmental Impact | Moderate BOD/COD in effluents | High toxicity due to aromatic amines |
- Key Findings :
Reactive Violet 05 vs. Other Reactive Dyes
Reactive Black 5 (RB5) :
Environmental and Industrial Considerations
- Effluent Treatment: Nano-filtration membranes (MWCO 200–2,000 Da) effectively remove RV05’s hydrolyzed forms from wastewater, achieving 90% salt rejection .
- Sustainability : Microwave-assisted dyeing reduces water consumption by 40% and energy use by 30% compared to conventional methods .
Preparation Methods
Diazotization and Coupling Reactions
The preparation begins with diazotization of a primary aromatic amine, such as p-anisidine, using sodium nitrite (NaNO₂) under acidic conditions. For example, in Reactive Violet 46 synthesis, p-anisidine reacts with NaNO₂ in a mixed acid medium (HCl and H₂SO₄) at 0–5°C to form a stable diazonium salt. This intermediate is then coupled with H acid (8-amino-1-naphthol-3,6-disulfonic acid), a common coupling agent for violet hues, under alkaline conditions (pH 6.8–7.0) to yield the chromophore.
Critical Parameters :
-
Temperature: Maintained at 2–8°C to prevent diazonium salt decomposition.
-
pH: Tightly controlled to avoid premature hydrolysis of reactive groups.
Condensation with Cyanuric Chloride
The chromophore undergoes two condensation steps with cyanuric chloride (C₃N₃Cl₃), a triazine derivative serving as the reactive anchor. The first condensation occurs at 3–8°C and pH 1.5–1.8, linking one chloride group to the chromophore. The second condensation at 50–55°C and pH 7.3–7.5 incorporates 2-amino-5-sulfobenzoic acid, enhancing solubility and stability.
Reaction Scheme :
Process Optimization in Modern Synthesis
Elimination of Salting-Out Steps
Traditional methods relied on sodium/potassium chloride salting-out to isolate intermediates, generating high-salinity wastewater (COD > 10,000 mg/L). Modern protocols bypass salting-out by directly condensing intermediates in aqueous solutions, reducing wastewater volume by 40% and improving yields from 78% to 92%.
pH and Temperature Control
Precise pH adjustment using sodium bicarbonate (NaHCO₃) and soda ash (Na₂CO₃) minimizes side reactions. For instance, maintaining pH 7.3–7.5 during secondary condensation prevents triazine ring hydrolysis, ensuring >97% product purity.
Table 1: Comparative Reaction Conditions for Traditional vs. Optimized Synthesis
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Time | 65 hours | 24 hours |
| Wastewater COD | 12,000 mg/L | 4,500 mg/L |
| Yield | 78% | 92% |
| Solubility | 80 g/L | 150 g/L |
Environmental and Economic Advantages
Q & A
Q. What are the key structural features of Reactive Violet 7 that influence its stability and reactivity in aqueous solutions?
this compound (RV7) contains azo groups (–N=N–) and sulfonic acid (–SO₃H) substituents, which dictate its chromophoric properties and solubility. The azo bonds are prone to cleavage under oxidative conditions, while sulfonic acid groups enhance water solubility but may slow degradation due to electrostatic interactions with catalysts. UV-Vis spectral analysis (λmax ≈ 550 nm) and molecular characterization via FTIR or NMR are critical for confirming structural integrity .
Q. What analytical techniques are most effective for quantifying this compound concentration in laboratory settings?
UV-Vis spectrophotometry is widely used for rapid concentration measurement due to RV7’s strong absorbance in the visible range. For higher specificity, high-performance liquid chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (LC-MS) can differentiate RV7 from degradation intermediates. Total organic carbon (TOC) analysis is essential for assessing mineralization efficiency .
Q. How do pH and temperature affect the degradation kinetics of this compound in advanced oxidation processes (AOPs)?
Optimal degradation occurs at pH 3 in Electro-Fenton (EF) systems, as acidic conditions favor Fe²⁺ solubility and hydroxyl radical (•OH) generation. Elevated temperatures (e.g., 35°C) accelerate reaction rates but may promote side reactions. Researchers should conduct controlled experiments with in-situ pH monitoring and thermostatic baths to isolate these variables .
Q. What are the primary challenges in reproducing degradation studies of this compound across different laboratories?
Variability arises from differences in electrode materials (e.g., glassy carbon vs. platinum), Fe²⁺ dosing methods, and light sources in Photo Electro-Fenton (PEF). Standardizing protocols for catalyst preparation, current density (e.g., 250 mA), and UV irradiation intensity (e.g., 365 nm) is critical for reproducibility .
Advanced Research Questions
Q. How can researchers optimize Electro-Fenton process parameters to enhance this compound mineralization efficiency?
A response surface methodology (RSM) or Box-Behnken design is recommended to model interactions between Fe²⁺ concentration (0.01–0.1 mM), current density (100–300 mA), and H₂O₂ dosing. Kinetic studies using pseudo-first-order models can identify rate-limiting steps, while ion exclusion chromatography detects persistent intermediates like oxalic acid, which require extended treatment for full mineralization .
Q. What mechanistic insights can be gained from analyzing this compound degradation intermediates in Photo Electro-Fenton systems?
Intermediate identification via LC-MS or GC-MS reveals cleavage pathways: azo bond breakage forms aromatic amines, which are further oxidized to carboxylic acids (e.g., maleic, oxalic). PEF’s UV component accelerates Fe³⁺/Fe²⁺ cycling via ligand-to-metal charge transfer, enhancing •OH production. Time-resolved radical trapping experiments (e.g., using tert-butanol) can quantify •OH contributions .
Q. What strategies are recommended for resolving contradictions in reported degradation kinetics of this compound across different advanced oxidation processes?
Comparative studies should control for dye concentration (e.g., 250 mg L⁻¹), catalyst loading, and reactor geometry. Discrepancies in TOC removal vs. decolorization rates may stem from intermediate accumulation; combining EF/PEF with ozonation or biodegradation could address this. Meta-analyses of kinetic constants (k) and Arrhenius activation energies (Ea) across studies are advised .
Q. How can computational modeling improve the design of this compound degradation experiments?
Density functional theory (DFT) predicts reactive sites on RV7’s structure, guiding catalyst selection. Computational fluid dynamics (CFD) models optimize reactor hydrodynamics to minimize mass transfer limitations. Machine learning algorithms trained on existing datasets (e.g., pH, current, degradation efficiency) can predict optimal conditions for novel AOP configurations .
Q. What ethical and methodological considerations arise when studying the ecotoxicological impacts of this compound degradation byproducts?
Researchers must comply with institutional guidelines for handling carcinogenic intermediates (e.g., aromatic amines). Toxicity assays (e.g., Daphnia magna mortality, Ames test for mutagenicity) should accompany degradation studies. Transparent reporting of incomplete mineralization data is essential to avoid underestimating environmental risks .
Q. How can interdisciplinary approaches (e.g., materials science, microbiology) address limitations in this compound treatment technologies?
Hybrid systems integrating EF/PEF with biochar adsorption or microbial consortia can enhance efficiency. For example, biochar-loaded Fe³O₄ nanoparticles improve catalyst stability, while Pseudomonas spp. degrade residual carboxylic acids. Collaborative funding proposals should emphasize scalability and lifecycle analysis to bridge lab-scale innovations and real-world applications .
Methodological Best Practices
- Data Reporting : Follow guidelines from Beilstein Journal of Organic Chemistry: Include raw data (e.g., TOC decay curves, HPLC chromatograms) in supplementary materials. Use SI units and specify instrument models (e.g., EXSTECH pH-meter) .
- Literature Review : Prioritize recent studies (last 5 years) from journals like Reactive & Functional Polymers and avoid uncited claims. Use Web of Science’s citation network tools to identify knowledge gaps .
- Ethical Compliance : Document approval for hazardous waste disposal and human/animal toxicity testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
